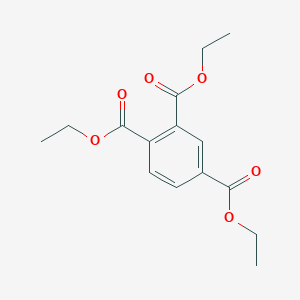

triéthylbenzène-1,2,4-tricarboxylate

Vue d'ensemble

Description

1,2,4-Benzenetricarboxylic acid, triethyl ester is a useful research compound. Its molecular formula is C15H18O6 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2,4-Benzenetricarboxylic acid, triethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,4-Benzenetricarboxylic acid, triethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur le cancer

Le triéthylbenzène-1,2,4-tricarboxylate a été utilisé dans la conception et la synthèse d'homologues du benzène liés à des motifs de 1,2,4-triazole et de 1,3,4-thiadiazole . Ces composés ont montré une activité cytotoxique double contre les cellules cancéreuses MCF-7 et HepG-2 . Ils ont également montré une sélectivité marquée contre une cible MAO avec une apoptose cellulaire cancéreuse apparente, entraînant une fragmentation de l'ADN .

Emballage alimentaire

Le this compound a été évalué par le groupe d'experts de l'Autorité européenne de sécurité des aliments (EFSA) sur les matériaux en contact avec les aliments, les enzymes, les arômes et les auxiliaires technologiques (groupe CEP) pour une utilisation dans les matériaux en contact avec les aliments .

Données sur les propriétés thermodynamiques

Le National Institute of Standards and Technology (NIST) a évalué de manière critique les données sur les propriétés thermodynamiques de ce composé . Ces données sont utilisées dans diverses applications scientifiques et industrielles.

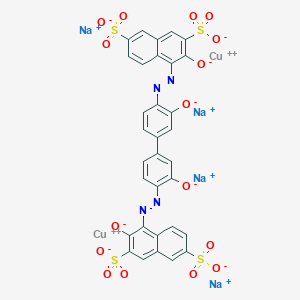

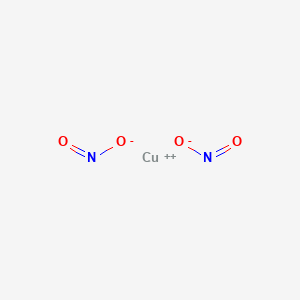

Polymères de coordination

Le this compound a été utilisé dans la synthèse de polymères de coordination Cu(II) . Ces polymères ont des applications potentielles dans divers domaines, notamment la science des matériaux, la catalyse et la biochimie.

Synthèse chimique

En raison de sa structure chimique, le this compound est utilisé comme matière de départ dans la synthèse de divers autres composés chimiques .

Mécanisme D'action

Target of Action

Triethyl benzene-1,2,4-tricarboxylate, also known as 1,2,4-Benzenetris(carboxylic acid ethyl) ester, is a complex organic compound. Similar compounds have been shown to exhibit cytotoxic activity against cancer cell lines .

Mode of Action

It’s known that the compound can be synthesized through a reaction involving ethyl propiolate . The reaction under catalytic conditions transforms the substrate, forming primarily benzene products .

Result of Action

Similar compounds have shown variable performance against cancer cell lines .

Analyse Biochimique

Biochemical Properties

Similar compounds have been reported to interact with various enzymes and proteins . For instance, benzene homologues tethered with 1,2,4-triazole and 1,3,4-thiadiazole motifs have shown cytotoxic activity against cancer cells via the inhibition of the histone demethylase LSD1 .

Cellular Effects

Similar compounds have shown variable performance against cancer cell lines, exhibiting selectivity by active analogs .

Molecular Mechanism

Similar compounds have shown inhibitory effects on the histone demethylase LSD1, which could potentially lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown variable performance against cancer cell lines over time .

Propriétés

IUPAC Name |

triethyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-4-19-13(16)10-7-8-11(14(17)20-5-2)12(9-10)15(18)21-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQRWJDOKUJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162013 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14230-18-3 | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014230183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triethyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is significant about the formation of triethyl benzene-1,2,4-tricarboxylate in the described research?

A1: The research highlights the catalytic activity of a novel dinuclear xanthene-bridged bis(iminopyridine) di-nickel complex in the cyclotrimerization of alkynes. While the primary focus is on the formation of benzene products through this reaction, the specific formation of triethyl benzene-1,2,4-tricarboxylate from ethyl propiolate is noteworthy. The research demonstrates the catalyst's ability to facilitate the [formation of this specific benzene isomer (triethyl benzene-1,2,4-tricarboxylate) as the major product, alongside the 1,3,5-isomer, in a roughly 5:1 ratio] []. This selectivity is valuable for potential applications requiring specific benzene derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)